8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one; dihydrochloride is a chemical compound that belongs to the class of naphthyridine derivatives. This compound has garnered interest due to its potential pharmacological applications, particularly in the development of therapeutic agents. The compound's unique structure contributes to its biological activity and makes it a subject of research in medicinal chemistry.
The compound can be synthesized through various organic chemistry techniques and is available from chemical suppliers such as Sigma-Aldrich and Manchester Organics. Its CAS Number is 1338683-21-8, and it is often referenced in scientific literature for its potential applications in drug discovery and development.
This compound is classified under the category of heterocyclic compounds, specifically within the naphthyridine family. It exhibits structural similarities to benzodiazepines, which are known for their psychoactive properties.
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one typically involves multi-step reactions starting from simpler precursors. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is , with a molecular weight of approximately 232.254 g/mol. The structure features a fused bicyclic system that contributes to its biological activity.
The compound's structural representation can be described using various notations:
FC1=CC(NCCNC2)=C2C=C11S/C13H12FN2O/c14-11-7-8-6-9(12(15)16)4-3-5-10(8)18-13(11)17/h3-7H,1-2H2,(H,15,16)(H,N2)The compound can participate in several chemical reactions typical for naphthyridine derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives with varied biological activities.
The mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is not fully elucidated but is likely related to its interaction with specific biological targets such as receptors or enzymes involved in neurotransmission or other physiological processes.
Research indicates that compounds in this class may exhibit activity by modulating neurotransmitter systems or influencing signal transduction pathways. Further studies are necessary to clarify its precise mechanism.
The compound is typically encountered as a solid with specific melting and boiling points that are yet to be extensively documented in literature.
Key chemical properties include:
Safety data sheets indicate that the compound may pose toxicity risks; thus, handling should follow appropriate safety protocols.
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4